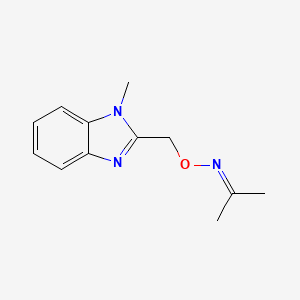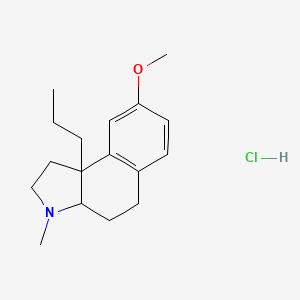
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and indole precursors. Common synthetic routes may involve:
Friedel-Crafts Alkylation: Introduction of alkyl groups to the benzene ring.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9b-methyl-3H-benz(e)indole: A structurally similar compound with different substituents.
8-Methoxy-3-methyl-1,2,3,4-tetrahydro-9b-propyl-3H-benz(e)indole: Another compound with similar core structure but different functional groups.
Uniqueness
1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
32920-32-4 |
|---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
8-methoxy-3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-9-17-10-11-18(2)16(17)8-6-13-5-7-14(19-3)12-15(13)17;/h5,7,12,16H,4,6,8-11H2,1-3H3;1H |
InChI Key |
IOYDUIOQGARLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CCN(C1CCC3=C2C=C(C=C3)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


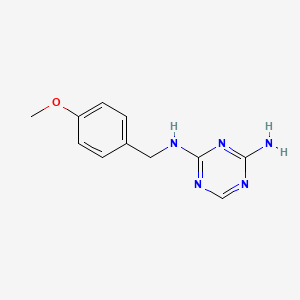
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
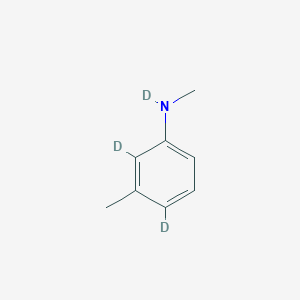
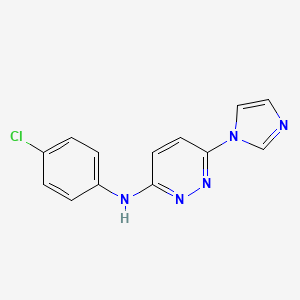
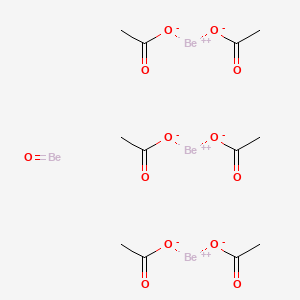

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)

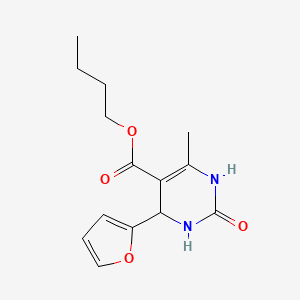
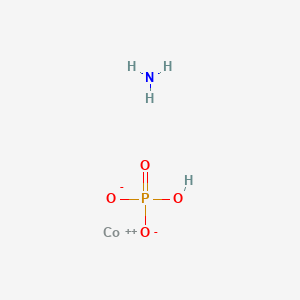
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
